molecular formula C9H12N2O3 B6610453 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid CAS No. 2763799-97-7

2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid

Cat. No.: B6610453
CAS No.: 2763799-97-7
M. Wt: 196.20 g/mol
InChI Key: DPQFNCLAEOZIQX-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid represents a class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄N₂O₃

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could mitigate oxidative stress in cells.
  • Antimicrobial Activity : Some derivatives of similar structures have demonstrated activity against bacterial strains, indicating potential for development as an antibacterial agent.

Biological Activity Data

A summary of biological activity data for the compound is presented in the following table:

Biological Activity Effect Observed Reference
Enzyme InhibitionModerate inhibition
Antioxidant ActivitySignificant reduction in ROS
Antimicrobial ActivityEffective against MRSA

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, demonstrating moderate antibacterial activity.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using various cancer cell lines. The compound showed selective cytotoxicity towards breast cancer cells (MCF7) with an IC50 value of 25 µM, indicating potential as an anticancer agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the dimethylamino group have shown promising results in increasing both potency and selectivity towards targeted biological pathways.

Summary of Findings:

  • Enhanced Potency : Structural modifications led to compounds with improved enzyme inhibition rates.
  • Selectivity : Certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells.
  • Potential Therapeutic Applications : The compound's diverse biological activities suggest potential applications in oncology and infectious disease treatment.

Properties

IUPAC Name

(2Z)-2-[5-(dimethylamino)-1-methyl-3-oxopyrrol-2-ylidene]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(2)8-5-7(12)6(11(8)3)4-9(13)14/h4-5H,1-3H3,(H,13,14)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQFNCLAEOZIQX-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)C1=CC(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=CC(=O)/C1=C/C(=O)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.